Cas no 2248345-93-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate)

1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-2-イル 2-メトキシアセタートは、イソインドリン骨格にメトキシアセチル基がエステル結合した複雑な有機化合物です。この化合物の特徴は、分子内に反応性の高いエステル基と電子吸引性のイソインドールジオン構造を併せ持つ点にあります。特に、メトキシ基の導入により溶解性が向上し、有機溶媒との親和性が高まっています。また、イソインドールジオン部分は光学的特性に優れ、機能性材料の前駆体としての応用が期待されます。この分子は医薬品中間体や高分子材料のモノマーとしての利用可能性を有しており、官能基の多様性からさらに誘導体化が可能な点が利点です。

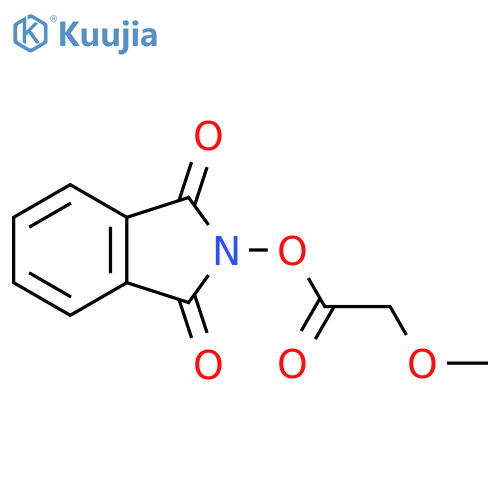

2248345-93-7 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate

- EN300-6513125

- 2248345-93-7

-

- インチ: 1S/C11H9NO5/c1-16-6-9(13)17-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3

- InChIKey: RGIHCQWIRIDSDQ-UHFFFAOYSA-N

- ほほえんだ: O(C(COC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 235.04807239g/mol

- どういたいしつりょう: 235.04807239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6513125-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 5.0g |

$1821.0 | 2025-03-14 | |

| Enamine | EN300-6513125-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 0.05g |

$528.0 | 2025-03-14 | |

| Enamine | EN300-6513125-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 0.5g |

$603.0 | 2025-03-14 | |

| Enamine | EN300-6513125-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 1.0g |

$628.0 | 2025-03-14 | |

| Enamine | EN300-6513125-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 10.0g |

$2701.0 | 2025-03-14 | |

| Enamine | EN300-6513125-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-14 | |

| Enamine | EN300-6513125-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 0.1g |

$553.0 | 2025-03-14 | |

| Enamine | EN300-6513125-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate |

2248345-93-7 | 95.0% | 0.25g |

$579.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

2248345-93-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxyacetate) 関連製品

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量